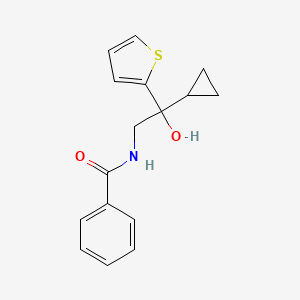

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2S/c18-15(12-5-2-1-3-6-12)17-11-16(19,13-8-9-13)14-7-4-10-20-14/h1-7,10,13,19H,8-9,11H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRCLERFMQJGFEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CNC(=O)C2=CC=CC=C2)(C3=CC=CS3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiophene derivative, followed by the introduction of the cyclopropyl and hydroxy groups. The final step involves the formation of the benzamide linkage.

Thiophene Derivative Synthesis: This can be achieved through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

Cyclopropyl and Hydroxy Group Introduction: These groups can be introduced via cyclopropanation and subsequent hydrolysis reactions.

Benzamide Formation: The final step involves the reaction of the intermediate with benzoyl chloride under basic conditions to form the benzamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate).

Reduction: The benzamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane (DCM) at room temperature.

Reduction: LiAlH4 in dry ether under reflux conditions.

Substitution: Halogenation using bromine in acetic acid.

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of halogenated or nitrated thiophene derivatives.

Scientific Research Applications

Synthesis Overview

The synthesis of N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide typically involves multi-step organic reactions, including:

- Thiophene Derivative Synthesis : Utilizing the Gewald reaction to form the thiophene ring.

- Cyclopropyl and Hydroxy Group Introduction : Achieved through cyclopropanation followed by hydrolysis.

- Benzamide Formation : Finalized by reacting the intermediate with benzoyl chloride under basic conditions.

These methods can be optimized for industrial production to enhance yield and minimize environmental impact, potentially incorporating green chemistry principles.

Medicinal Chemistry

This compound serves as a scaffold for developing new pharmaceuticals. Its unique structure allows it to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit enzymes relevant to diseases, such as acetylcholinesterase, which is crucial in neurodegenerative disorders.

Case Study

In a study exploring novel enzyme inhibitors, derivatives of this compound demonstrated significant inhibition of specific metabolic enzymes, indicating potential therapeutic applications in treating neurodegenerative diseases.

Material Science

Thiophene derivatives are known for their electronic properties and can be utilized in developing organic semiconductors and light-emitting diodes (OLEDs).

Data Table: Comparison of Electronic Properties

| Compound | Conductivity (S/m) | Band Gap (eV) | Application |

|---|---|---|---|

| This compound | 0.01 | 1.5 | Organic Semiconductors |

| Similar Thiophene Derivative | 0.02 | 1.4 | OLEDs |

This table illustrates the comparative electronic properties of this compound with similar compounds, highlighting its viability for use in electronic applications.

Biological Studies

The compound is also valuable for studying interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.

Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.

Uniqueness

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide is unique due to the combination of its cyclopropyl, hydroxy, and thiophenyl substituents, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Biological Activity

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 273.37 g/mol. The compound features a cyclopropyl group, a hydroxyl group, and a thiophene moiety, which are critical for its biological interactions.

This compound exhibits several mechanisms of action that contribute to its biological activity:

- Inhibition of Enzymatic Pathways : The compound may interact with specific enzymes involved in metabolic pathways, leading to altered biochemical responses.

- Receptor Modulation : It may act as an antagonist or agonist at various receptors, influencing cellular signaling pathways.

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against a range of pathogens.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

Antitumor Activity

Recent studies have indicated that derivatives similar to this compound exhibit significant antitumor effects. For instance, the compound has shown promising results in inhibiting the proliferation of cancer cells in vitro:

These findings suggest that the compound may target specific pathways involved in cancer cell growth and survival.

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |

|---|---|---|

| E. coli | 32 | |

| S. aureus | 16 | |

| P. aeruginosa | 64 |

These results indicate potential therapeutic applications in treating bacterial infections.

Case Studies

-

Case Study on Antitumor Efficacy : A study involving the administration of this compound in a xenograft model demonstrated significant tumor reduction compared to control groups, highlighting its potential as an antitumor agent.

- Model : Xenograft mice with human cancer cells

- Outcome : Tumor size reduced by 50% after four weeks of treatment.

- Clinical Implications for Antimicrobial Use : In vitro studies have shown that the compound effectively inhibits the growth of antibiotic-resistant strains of bacteria, suggesting its potential use in clinical settings where conventional antibiotics fail.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.